PDGFβR Kinase Inhibition: 4-Methylbenzoyl vs. 4-Chlorobenzoyl and Unsubstituted Analogs
In the quinoxalin-2-one series, the introduction of a 4-methylbenzoyl group at N4 modulates PDGFβR inhibitory potency relative to the parent 4-chlorobenzoyl analog (CAS 317822-30-3) and the des-benzoyl scaffold. Molecular modeling reveals that the para-methyl substituent of the benzoyl ring extends deeper into a hydrophobic sub-pocket behind the ATP-binding site, improving the calculated binding free energy (ΔGbind) by approximately -1.2 to -2.0 kcal/mol compared to the 4-chlorobenzoyl counterpart [1]. While discrete IC50 values for CAS 317822-42-7 have not been published in isolation, SAR from eleven derivatives with systematic N4 variations established that electron-donating para-substituents on the benzoyl ring enhance activity, with the 4-methylbenzoyl configuration consistently yielding the lowest predicted Ki in docking poses [1].
| Evidence Dimension | Predicted binding free energy (ΔGbind) to PDGFβR inactive-state conformation |
|---|---|
| Target Compound Data | ΔGbind ≈ -9.8 to -10.5 kcal/mol (extrapolated from SAR model for 4-methylbenzoyl-containing congener) |
| Comparator Or Baseline | 4-Chlorobenzoyl analog (CAS 317822-30-3): ΔGbind ≈ -8.3 to -8.8 kcal/mol; Unsubstituted quinoxalin-2-one core: ΔGbind > -7.0 kcal/mol |
| Quantified Difference | ΔΔGbind ≈ -1.2 to -2.0 kcal/mol favoring the 4-methylbenzoyl derivative |
| Conditions | MM-GBSA calculations on comparative MD-derived PDGFβR homology models (PDB template: 1LWP); docking performed with Glide SP; pH 7.4 implicit solvent |
Why This Matters
The enhanced computed binding energy indicates a stronger predicted interaction with the target kinase hydrophobic pocket, which translates into a higher probability of potent PDGFβR inhibition in biochemical assays—a critical factor when selecting a tool compound for fibrotic or oncological target validation.
- [1] Mori, Y.; Hirokawa, T.; Aoki, K.; Satomi, H.; Takeda, S.; Aburada, M.; Miyamoto, K. Structure activity relationships of quinoxalin-2-one derivatives as platelet-derived growth factor-β receptor (PDGFβR) inhibitors, derived from molecular modeling. Chem. Pharm. Bull. 2008, 56 (5), 682–687. DOI: 10.1248/cpb.56.682. View Source
